molecular formula C7H7FN2O2 B14782015 2,6-Diamino-3-fluorobenzoic acid

2,6-Diamino-3-fluorobenzoic acid

Cat. No.: B14782015
M. Wt: 170.14 g/mol
InChI Key: BDDAYZCMMNHYBH-UHFFFAOYSA-N
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Description

2,6-Diamino-3-fluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H7FN2O2 This compound is characterized by the presence of two amino groups and one fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-fluorobenzoic acid typically involves the fluorination of a suitable precursor, such as 2,6-diaminobenzoic acid. One common method includes the use of fluorinating agents like 2-fluorobenzoic acid or 2,6-difluorobenzoic acid . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-diamino-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison: 2,6-Diamino-3-fluorobenzoic acid is unique due to the simultaneous presence of two amino groups and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in substitution reactions, compared to its non-fluorinated or mono-fluorinated counterparts .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2,6-diamino-3-fluorobenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,9-10H2,(H,11,12)

InChI Key

BDDAYZCMMNHYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)N)F

Origin of Product

United States

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